2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one
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Overview
Description
2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazole ring and a thiazolidinone moiety, contributes to its potential as a bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one typically involves the reaction of 2-chloroacetamido-4-arylthiazoles with potassium thiocyanate in refluxing acetone. This method yields the desired thiazolidinone derivative through a nucleophilic substitution reaction . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for substitution reactions, particularly at the nitrogen and sulfur positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antifungal and antibacterial activities.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets. The thiazole ring and thiazolidinone moiety enable the compound to bind to enzymes and proteins, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones: These compounds share a similar core structure but differ in the substituents on the thiazole ring.
Thiazolidin-4-ones: A broader class of compounds with diverse biological activities.
Uniqueness
2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one is unique due to the presence of the isopropylbenzyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazolidinone derivatives and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H17N3OS2 |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-imino-3-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17N3OS2/c1-10(2)12-5-3-11(4-6-12)7-13-8-18-16(22-13)19-14(20)9-21-15(19)17/h3-6,8,10,17H,7,9H2,1-2H3 |
InChI Key |
VQPBWXAVYPHCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)CSC3=N |
Origin of Product |
United States |
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